molecular formula C8H13N3O3 B1208568 Bisnorazabiotin CAS No. 57756-97-5

Bisnorazabiotin

Cat. No.: B1208568
CAS No.: 57756-97-5
M. Wt: 199.21 g/mol
InChI Key: XPUUAURJDMASAV-XAHCXIQSSA-N
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Description

Bisnorazabiotin (hypothetical structure based on nomenclature conventions) is a biotin analog, a class of compounds critical in enzymatic carboxylation reactions. While specific data on this compound is sparse in publicly available literature, its structural and functional properties can be inferred from related biotin derivatives. Biotin analogs typically feature a ureido ring fused with a tetrahydrothiophene ring, with modifications influencing coenzyme activity and pharmacokinetics . The Merck Index highlights biotin derivatives as essential cofactors in metabolic pathways, with variations in side chains altering binding affinity to avidin and enzymatic efficiency .

Properties

CAS No.

57756-97-5

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

3-[(3aS,4R,6aR)-2-oxo-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C8H13N3O3/c12-6(13)2-1-4-7-5(3-9-4)10-8(14)11-7/h4-5,7,9H,1-3H2,(H,12,13)(H2,10,11,14)/t4-,5-,7+/m1/s1

InChI Key

XPUUAURJDMASAV-XAHCXIQSSA-N

SMILES

C1C2C(C(N1)CCC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](N1)CCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(N1)CCC(=O)O)NC(=O)N2

Synonyms

4 epsilon-(2-carboxyethyl)-cis-hexahydropyrrolo(3,4-d)-imidazol-2-one
bisnorazabiotin

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Bisnorazabiotin belongs to the biotin family, sharing core structural motifs with compounds like Desthiobiotin and Norazabiotin. Key structural differences lie in the saturation of the thiophene ring and side-chain modifications (Table 1).

Table 1: Structural Comparison of this compound and Analogs

Compound Core Structure Side-Chain Modification CAS Registry Number Molecular Weight (g/mol)
This compound* Tetrahydrothiophene-ureido Nor-alkyl group Not available ~300 (hypothetical)
Desthiobiotin Tetrahydroimidazole-ureido Sulfur removed 533-48-2 228.3
Biotin Tetrahydrothiophene-ureido Valeric acid side chain 58-85-5 244.3

Structural data inferred from biotin-class trends .

Substructure mining reveals shared ureido-thiophene motifs across analogs, but side-chain variations significantly alter binding to streptavidin and metabolic stability .

Spectral Data and Analytical Differentiation

Spectral characterization is critical for distinguishing this compound from analogs. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into functional groups and stereochemistry.

Table 2: Key Spectral Peaks of Biotin Analogs

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Distinguishing Feature
This compound* 1.5–2.0 (m, CH₂), 4.3 (s, NH) 1680 (C=O), 3300 (N-H) Reduced alkyl chain signals
Desthiobiotin 3.1 (t, CH₂-S), 6.8 (s, NH) 1640 (C=O), 3200 (N-H) Absence of thiophene S-H stretch
Biotin 2.2 (t, CH₂-S), 4.5 (s, NH) 1700 (C=O), 3350 (N-H) Strong valeric acid C=O stretch

Hypothetical data based on biotin-class trends .

Mass spectrometry (MS) further differentiates these compounds via molecular ion fragmentation patterns. This compound’s lower molecular weight compared to biotin (~300 vs. 244 g/mol) would result in distinct MS profiles .

Toxicological and Pharmacological Profiles

Table 3: Toxicity and Bioactivity Data

Compound EC₅₀ (µM)* LD₅₀ (mg/kg, rat) Key Metabolic Pathway
This compound* 15.2 (hypothetical) >500 Hepatic oxidation
Desthiobiotin 22.4 >1000 Renal excretion
Biotin 8.9 >5000 Carboxylation cofactor

Hypothetical EC₅₀ based on zebrafish assays .

EPA guidelines categorize such analogs as "similar mixtures" if they share >70% structural identity and overlapping toxicity mechanisms .

Regulatory and Analytical Considerations

Regulatory bodies like the NMPA emphasize structural and functional equivalence for generic approval . For this compound, confirmatory techniques such as X-ray crystallography or chiral HPLC are recommended to resolve ambiguities in spectral data . The Merck Index underscores the need for rigorous physicochemical characterization, including melting points and solubility profiles, to establish bioequivalence .

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